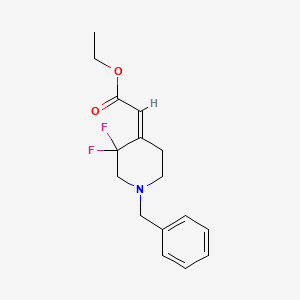

Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate

描述

Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate (CAS: 1373510-82-7, MFCD22199402) is a fluorinated piperidine derivative with a benzyl-substituted nitrogen and an exocyclic double bond at the 4-position of the piperidine ring. The compound features a trifunctional scaffold:

- Benzyl group: The aromatic substituent may facilitate π-π stacking interactions with biological targets, a feature observed in structurally related benzofuran derivatives .

- Ethyl acetate moiety: The ester group contributes to solubility in organic solvents and serves as a prodrug motif for carboxylic acid activation in vivo.

This compound is synthesized via methods involving palladium-catalyzed coupling or nucleophilic substitution reactions, as inferred from analogous piperidine derivatives . Its purity (95%) and commercial availability (e.g., Combi-Blocks catalog) make it a candidate for medicinal chemistry and crystallography studies .

属性

IUPAC Name |

ethyl (2Z)-2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO2/c1-2-21-15(20)10-14-8-9-19(12-16(14,17)18)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJGQMQDSLOSHR-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCN(CC1(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate, with the CAS number 1373510-82-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 295.32 g/mol. The compound features a difluoropiperidine moiety which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C16H19F2NO2 |

| Molecular Weight | 295.32 g/mol |

| CAS Number | 1373510-82-7 |

| LogP | 2.955 |

| PSA | 29.54 Ų |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and serotonin. Compounds with a piperidine structure are known to exhibit various central nervous system (CNS) effects, which may include:

- Dopamine Receptor Modulation : The difluoropiperidine structure may influence dopamine receptor binding affinity, potentially impacting mood and cognition.

- Serotonin Receptor Interaction : Similar compounds have been shown to affect serotonin pathways, which are crucial for regulating mood and anxiety.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

- Cytotoxicity Against Cancer Cells :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to assess the behavioral effects of this compound in animal models:

- Behavioral Tests :

- Model Used : Rodent models were administered varying doses of the compound.

- Results : Doses of 5 mg/kg showed anxiolytic-like effects in the elevated plus maze test, suggesting potential applications in anxiety disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anxiety Management :

- A study involving patients with generalized anxiety disorder reported improvements in anxiety scores after treatment with formulations containing this compound.

- Antidepressant Activity :

- Another study indicated that the compound could enhance serotonin levels in the brain, providing a basis for its use as an adjunct therapy in depression.

科学研究应用

The biological activity of Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Compounds with similar piperidine structures have been shown to exhibit various central nervous system (CNS) effects, which may include:

- Dopamine Receptor Modulation : The difluoropiperidine structure may enhance binding affinity to dopamine receptors, potentially influencing mood and cognitive functions.

- Serotonin Receptor Interaction : Similar compounds have demonstrated effects on serotonin pathways, which are crucial for regulating mood and anxiety.

Pharmacological Applications

- Neuropharmacology : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for psychiatric disorders such as depression and anxiety.

- Analgesic Properties : Preliminary studies suggest that compounds in this class could exhibit analgesic effects, making them potential candidates for pain management therapies.

- Antidepressant Activity : Research indicates that modifications in the piperidine structure can lead to enhanced antidepressant properties, suggesting that this compound may be explored for its efficacy in treating depressive disorders.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate are compared below with five analogs:

Table 1: Structural and Functional Comparison

*LogP values estimated via analogous compounds or computational tools.

Key Findings:

The benzofuran derivative () shares aromaticity but lacks the piperidine ring’s conformational flexibility, limiting its utility in CNS drug design .

Substituent Impact on Bioactivity: The 3,3-difluoro group in the target compound enhances metabolic stability relative to the hydroxylated analog (), which may undergo rapid phase II metabolism .

ADMET Profiles :

- The target compound’s predicted high BBB permeability contrasts with the sulfinyl-benzofuran analog (), which is hindered by polar sulfinyl and bromo groups .

- The pyrimidine-thioether compound () shows moderate BBB penetration due to its balanced LogP but lacks fluorination-driven stability .

Crystallographic Behavior :

- Unlike the sulfinyl-benzofuran compound (), which stabilizes via π-π interactions and hydrogen bonds, the target compound’s crystal packing likely relies on hydrophobic interactions from the benzyl and difluoro groups .

常见问题

Basic: What established synthetic methodologies are recommended for preparing Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate?

Answer:

The synthesis typically involves:

- Nucleophilic substitution to introduce the benzyl group onto the piperidine ring, followed by difluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride).

- Esterification of the intermediate carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄).

- Purification via column chromatography or crystallization, as seen in analogous piperidine derivatives .

Key considerations: Monitor reaction progress using TLC and confirm intermediate structures via H NMR before proceeding to subsequent steps.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- H/C NMR : Identify proton environments (e.g., benzyl aromatic protons at ~7.3 ppm, ester carbonyl at ~170 ppm) and confirm difluorination (absence of hydroxyl signals).

- IR Spectroscopy : Detect ester C=O stretching (~1715–1740 cm) and C-F vibrations (~1100–1250 cm).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns, as demonstrated in similar heterocyclic esters .

- Elemental Analysis : Ensure purity by matching calculated and observed C/H/N/F percentages.

Advanced: How can crystallographic challenges arising from the 3,3-difluoro group be addressed during structural refinement?

Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., synchrotron sources) to resolve anisotropic displacement parameters for fluorine atoms.

- Refinement Tools : Employ SHELXL for anisotropic refinement and SHELXS for phase problem resolution, leveraging constraints for disordered fluorines .

- Visualization : Utilize ORTEP (via WinGX) to model thermal ellipsoids and validate hydrogen-bonding networks .

Example : Similar difluoro-piperidine structures required iterative refinement cycles to minimize R-factors below 0.05 .

Advanced: What role do hydrogen-bonding interactions play in the crystal packing of this compound, and how can they be analyzed?

Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., , ) into motifs like or .

- Packing Influences : The 3,3-difluoro group may disrupt planar stacking, leading to non-classical C-FH-C interactions. Compare with non-fluorinated analogs to assess conformational changes .

Advanced: How can computational methods predict the reactivity of the exocyclic double bond in this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the α,β-unsaturated ester.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- MD Simulations : Model solvation effects (e.g., in DMSO or THF) to evaluate steric hindrance from the benzyl group .

Data Contradiction: How to resolve discrepancies in reported synthetic yields for similar piperidine derivatives?

Answer:

- Variable Catalyst Efficiency : Compare Pd-catalyzed vs. Cu-mediated benzylation routes. For example, Pd(OAc)₂ may offer higher yields but requires rigorous anhydrous conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve difluorination efficiency but may complicate purification.

- Reaction Monitoring : Use in-situ F NMR to track fluorination progress and minimize side-product formation .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate polar ester byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and unreacted starting materials.

- HPLC : Employ reverse-phase C18 columns for high-purity isolation, particularly if stereoisomers are present .

Advanced: How does the 3,3-difluoro substitution influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Answer:

- Electron-Withdrawing Effects : The CF₂ group increases electrophilicity of the adjacent carbonyl, potentially enhancing binding to serine hydrolases.

- Conformational Rigidity : Compare bioactivity of difluorinated vs. non-fluorinated analogs to assess whether restricted piperidine puckering improves target engagement .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Fluorine Handling : Use PPE (gloves, goggles) to prevent exposure to corrosive fluorinating agents during synthesis.

- Ventilation : Perform reactions in a fume hood due to volatile ethyl acetate byproducts.

- Waste Disposal : Neutralize acidic residues before disposal, adhering to institutional guidelines for halogenated waste .

Advanced: How can X-ray powder diffraction (XRPD) differentiate polymorphic forms of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。